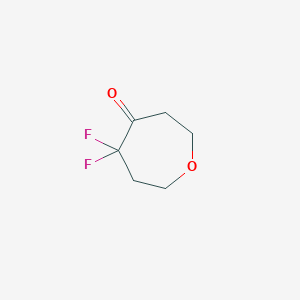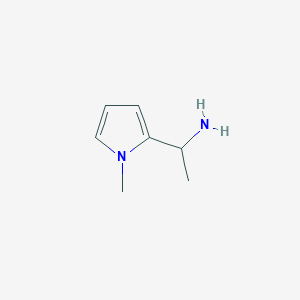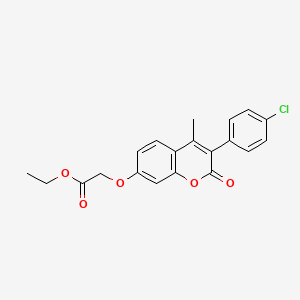![molecular formula C24H26ClN5O3 B2861007 N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902932-49-4](/img/structure/B2861007.png)
N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a triazole ring and a quinazolinone ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a quinazolinone ring, which is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
Triazole derivatives are known to exhibit a variety of chemical reactions, often influenced by the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence solubility, while the size and shape of the molecule can influence its melting point and boiling point .Applications De Recherche Scientifique
- Researchers have synthesized and evaluated novel 1,2,4-triazole derivatives, including compounds related to our target molecule . These derivatives exhibited promising cytotoxic activity against human cancer cell lines (MCF-7, Hela, and A549). Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxicity at concentrations lower than 12 μM against Hela cells.
- While not directly related to our compound, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown antiviral activity . Further exploration could reveal similar effects for our compound.
- Another class of 1,2,4-triazole derivatives, [1,2,4]triazolo[4,3-a]quinoxalines, has been investigated for their DNA intercalation activities as anticancer agents . Our compound’s structural features may also contribute to DNA binding and potential therapeutic effects.
- The nitrogen-containing heterocyclic scaffold of 1,2,4-triazoles, including our compound, plays a crucial role in forming hydrogen bonds with various targets. This can enhance pharmacokinetic and pharmacological properties .
- The search for effective and potent anticancer agents remains a clinical challenge. Our compound’s unique structure positions it as a potential candidate for drug development .
Anticancer Activity
Antiviral Properties
DNA Intercalation and Anticancer Potential
Pharmacokinetics and Pharmacodynamics
Drug Discovery and Development
Selective Toxicity
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c1-16(2)33-14-6-13-29-23(32)19-9-3-4-10-20(19)30-21(27-28-24(29)30)11-12-22(31)26-18-8-5-7-17(25)15-18/h3-5,7-10,15-16H,6,11-14H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAKHAIGGBRRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2860926.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2860935.png)
![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)
![1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860937.png)

![1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol](/img/structure/B2860939.png)

![N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860941.png)
![3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2860943.png)
